molecular formula C14H15Li B14231225 lithium;1-cyclopentylinden-1-ide CAS No. 433330-95-1

lithium;1-cyclopentylinden-1-ide

Cat. No.: B14231225
CAS No.: 433330-95-1
M. Wt: 190.2 g/mol
InChI Key: RNWAFPRAPIHQHI-UHFFFAOYSA-N
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Description

Lithium;1-cyclopentylinden-1-ide is an organometallic compound featuring a bicyclic indenide ligand substituted with a cyclopentyl group. The indenide core (C₉H₇⁻) is fused with a cyclopentyl substituent, enhancing steric bulk compared to simpler lithium organometallics. This structural complexity likely influences its reactivity, stability, and utility in coordination chemistry or catalysis .

Properties

CAS No.

433330-95-1

Molecular Formula

C14H15Li

Molecular Weight

190.2 g/mol

IUPAC Name

lithium;1-cyclopentylinden-1-ide

InChI

InChI=1S/C14H15.Li/c1-2-6-11(5-1)14-10-9-12-7-3-4-8-13(12)14;/h3-4,7-11H,1-2,5-6H2;/q-1;+1

InChI Key

RNWAFPRAPIHQHI-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1CCC(C1)[C-]2C=CC3=CC=CC=C23

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1-cyclopentylinden-1-ide typically involves the reaction of cyclopentylinden-1-ide with a lithium reagent. One common method is the deprotonation of cyclopentylinden-1-ide using a strong base such as butyllithium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction can be represented as follows:

Cyclopentylinden-1-ide+ButyllithiumThis compound+Butane\text{Cyclopentylinden-1-ide} + \text{Butyllithium} \rightarrow \text{this compound} + \text{Butane} Cyclopentylinden-1-ide+Butyllithium→this compound+Butane

Industrial Production Methods

Industrial production of this compound may involve large-scale deprotonation reactions using automated systems to ensure consistency and purity. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial to achieve high yields and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Lithium;1-cyclopentylinden-1-ide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopentylinden-1-ide derivatives.

    Reduction: It can be reduced to form lithium hydride and cyclopentylinden-1-ide.

    Substitution: The lithium atom can be substituted with other electrophiles to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylinden-1-ide oxides, while substitution reactions can produce a variety of cyclopentylinden-1-ide derivatives.

Scientific Research Applications

Lithium;1-cyclopentylinden-1-ide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: this compound is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of lithium;1-cyclopentylinden-1-ide involves the interaction of the lithium atom with various molecular targets. The lithium atom can act as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. The cyclopentylinden-1-ide moiety can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Lithium 1H-Inden-1-ide (C₉H₇Li)

  • Molecular Formula : C₉H₇Li
  • Molecular Weight: 122.096 g/mol (monoisotopic mass: 122.070780) .
  • Structure : A planar indenide ligand (a fused benzene and cyclopentadienyl system) bound to lithium.
  • Reactivity : High reactivity due to the aromatic system’s electron-withdrawing nature, making it a strong base and effective ligand in transition metal complexes.
  • Applications: Used in synthesizing organometallic precursors for catalysis .

Lithium Cyclopentadienide (C₅H₅Li)

  • Molecular Formula : C₅H₅Li
  • Molecular Weight : 72.05 g/mol .
  • Structure: A monocyclic cyclopentadienyl ligand (C₅H₅⁻) coordinated to lithium.
  • Reactivity : Extremely strong base; reacts vigorously with protons and electrophiles. Widely used to prepare metallocenes (e.g., ferrocene) .
  • Applications: Key precursor in organometallic synthesis and polymerization catalysis .

Thallium Cyclopentadienide (C₅H₅Tl)

  • Molecular Formula : C₅H₅Tl
  • Molecular Weight : ~289.48 g/mol (estimated from atomic weights).
  • Structure : Cyclopentadienyl ligand bound to thallium(I).
  • Reactivity : Less reactive than lithium analogs due to thallium’s larger atomic radius and lower electronegativity. Forms weaker metal-ligand bonds.
  • Applications : Niche applications in low-temperature synthesis where mild reactivity is advantageous .

Lithium;1-cyclopentylinden-1-ide (Inferred Data)

  • Molecular Formula : Estimated as C₁₄H₁₅Li (indenide core + cyclopentyl substituent).
  • Molecular Weight : ~162.15 g/mol (calculated from atomic weights).
  • Structure : Cyclopentyl-substituted indenide ligand, introducing significant steric hindrance.
  • Reactivity: Moderate reactivity compared to simpler lithium organometallics; steric bulk may enhance selectivity in metal coordination.
  • Applications: Potential use in stabilizing low-coordination metal centers or asymmetric catalysis.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity Profile Applications
This compound C₁₄H₁₅Li* ~162.15 Bulky cyclopentyl-substituted indenide Moderate, sterically hindered Organometallic synthesis, catalysis
Lithium 1H-inden-1-ide C₉H₇Li 122.096 Planar indenide ligand High reactivity, strong base Metal complex synthesis
Lithium cyclopentadienide C₅H₅Li 72.05 Monocyclic cyclopentadienyl ligand Extremely reactive, strong base Metallocene precursors
Thallium cyclopentadienide C₅H₅Tl ~289.48 Cyclopentadienyl with Tl(I) Low reactivity, stable Specialty synthesis

*Estimated based on structural analogy.

Research Findings and Implications

  • Electronic Effects : The indenide core’s aromaticity may enhance electron delocalization, improving stability in redox reactions relative to lithium cyclopentadienide .
  • Metal Coordination : Thallium cyclopentadienide’s weaker metal-ligand bonds highlight the impact of the metal center on compound behavior, suggesting lithium analogs are preferable for high-reactivity applications .

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